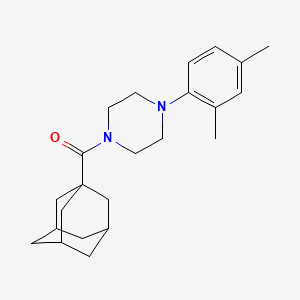
1-(1-Adamantylcarbonyl)-4-(2,4-dimethylphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Adamantylcarbonyl)-4-(2,4-dimethylphenyl)piperazine, also known as ACR16, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. ACR16 belongs to the class of piperazine derivatives and is a selective antagonist of the 5-HT2A receptor.
作用机制
1-(1-Adamantylcarbonyl)-4-(2,4-dimethylphenyl)piperazine is a selective antagonist of the 5-HT2A receptor, which is a subtype of serotonin receptor. The 5-HT2A receptor is involved in the regulation of various physiological and behavioral processes, including mood, cognition, and perception. 1-(1-Adamantylcarbonyl)-4-(2,4-dimethylphenyl)piperazine binds to the 5-HT2A receptor and blocks its activation, which leads to the modulation of the neurotransmitter systems and the improvement of the symptoms associated with neurological and psychiatric disorders.
Biochemical and Physiological Effects
1-(1-Adamantylcarbonyl)-4-(2,4-dimethylphenyl)piperazine has been shown to have various biochemical and physiological effects. It can increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in the regulation of mood and cognition. 1-(1-Adamantylcarbonyl)-4-(2,4-dimethylphenyl)piperazine can also increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. 1-(1-Adamantylcarbonyl)-4-(2,4-dimethylphenyl)piperazine has been found to improve the cognitive function, memory, and attention in animal models and human subjects.
实验室实验的优点和局限性
1-(1-Adamantylcarbonyl)-4-(2,4-dimethylphenyl)piperazine has several advantages for lab experiments. It is a selective antagonist of the 5-HT2A receptor, which makes it a useful tool for the study of the role of this receptor in various physiological and behavioral processes. 1-(1-Adamantylcarbonyl)-4-(2,4-dimethylphenyl)piperazine has been shown to have low toxicity and good bioavailability, which makes it suitable for in vivo studies. However, the limitations of 1-(1-Adamantylcarbonyl)-4-(2,4-dimethylphenyl)piperazine include its high cost and limited availability, which can restrict its use in large-scale experiments.
未来方向
1-(1-Adamantylcarbonyl)-4-(2,4-dimethylphenyl)piperazine has shown promising results in preclinical and clinical studies, and several future directions can be explored to further investigate its potential therapeutic applications. These include the study of the long-term effects of 1-(1-Adamantylcarbonyl)-4-(2,4-dimethylphenyl)piperazine on the brain and the investigation of its efficacy in the treatment of other neurological and psychiatric disorders. The development of new analogs of 1-(1-Adamantylcarbonyl)-4-(2,4-dimethylphenyl)piperazine with improved pharmacological properties can also be explored to enhance its therapeutic potential. Additionally, the study of the mechanism of action of 1-(1-Adamantylcarbonyl)-4-(2,4-dimethylphenyl)piperazine can provide insights into the role of the 5-HT2A receptor in various physiological and behavioral processes.
Conclusion
In conclusion, 1-(1-Adamantylcarbonyl)-4-(2,4-dimethylphenyl)piperazine is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method of 1-(1-Adamantylcarbonyl)-4-(2,4-dimethylphenyl)piperazine involves the reaction of 1-adamantyl isocyanate with 4-(2,4-dimethylphenyl)piperazine. 1-(1-Adamantylcarbonyl)-4-(2,4-dimethylphenyl)piperazine is a selective antagonist of the 5-HT2A receptor and has been shown to have various biochemical and physiological effects. 1-(1-Adamantylcarbonyl)-4-(2,4-dimethylphenyl)piperazine has several advantages for lab experiments, but its limitations include its high cost and limited availability. Several future directions can be explored to further investigate its potential therapeutic applications.
合成方法
The synthesis of 1-(1-Adamantylcarbonyl)-4-(2,4-dimethylphenyl)piperazine involves the reaction of 1-adamantyl isocyanate with 4-(2,4-dimethylphenyl)piperazine in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of an intermediate urea derivative, which is then cyclized to form 1-(1-Adamantylcarbonyl)-4-(2,4-dimethylphenyl)piperazine. The yield of the synthesis method is reported to be around 70-80%.
科学研究应用
1-(1-Adamantylcarbonyl)-4-(2,4-dimethylphenyl)piperazine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to be effective in the treatment of schizophrenia, depression, anxiety, and cognitive impairment. 1-(1-Adamantylcarbonyl)-4-(2,4-dimethylphenyl)piperazine has also been shown to have neuroprotective properties and can prevent the damage caused by oxidative stress and inflammation.
属性
IUPAC Name |
1-adamantyl-[4-(2,4-dimethylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O/c1-16-3-4-21(17(2)9-16)24-5-7-25(8-6-24)22(26)23-13-18-10-19(14-23)12-20(11-18)15-23/h3-4,9,18-20H,5-8,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPWWBRULXIHKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C34CC5CC(C3)CC(C5)C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Adamantylcarbonyl)-4-(2,4-dimethylphenyl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B2897471.png)
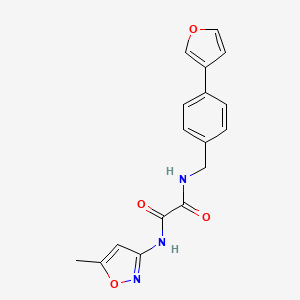

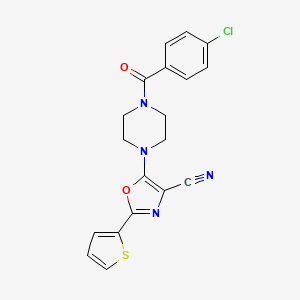
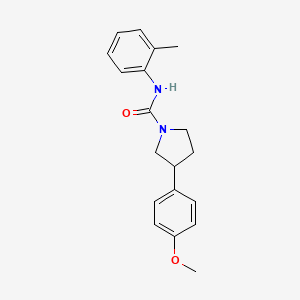
![3-{7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2897482.png)

![5-{2-[methyl(phenyl)amino]-2-oxoethyl}-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B2897484.png)
![2-[2-[[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino]ethoxy]ethanol](/img/structure/B2897486.png)
![(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2897487.png)
![7-Fluoro-4-[(1-methylpyrrolidin-2-yl)methoxy]quinazoline](/img/structure/B2897488.png)
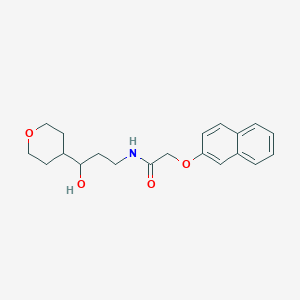
![3-methoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2897493.png)
![{[4-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2897494.png)